2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid
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Overview
Description
2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid is a chemical compound that belongs to the class of hydrazones It features a pyridazine ring substituted with a bromine atom and a hydrazone moiety attached to a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid typically involves the reaction of 6-bromopyridazine-3-carbohydrazide with pyruvic acid. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydrazone moiety can be oxidized to form corresponding azo compounds.
Reduction: The bromine atom can be reduced to form the corresponding pyridazine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Azo compounds.
Reduction: Pyridazine derivatives.
Substitution: Substituted pyridazine derivatives with various functional groups.
Scientific Research Applications
2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]propanoic acid
- 2-[2-(6-Fluoropyridazin-3-yl)hydrazinylidene]propanoic acid
- 2-[2-(6-Iodopyridazin-3-yl)hydrazinylidene]propanoic acid
Uniqueness
2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interactions with other molecules, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
CAS No. |
64461-73-0 |
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Molecular Formula |
C7H7BrN4O2 |
Molecular Weight |
259.06 g/mol |
IUPAC Name |
2-[(6-bromopyridazin-3-yl)hydrazinylidene]propanoic acid |
InChI |
InChI=1S/C7H7BrN4O2/c1-4(7(13)14)9-11-6-3-2-5(8)10-12-6/h2-3H,1H3,(H,11,12)(H,13,14) |
InChI Key |
UBSWGWXJNRRZDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=NN=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
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